molecular formula C12H10FNO B1375528 5-(Benzyloxy)-2-fluoropyridine CAS No. 1204483-95-3

5-(Benzyloxy)-2-fluoropyridine

Cat. No.: B1375528
CAS No.: 1204483-95-3
M. Wt: 203.21 g/mol
InChI Key: OVAGMYDTEQUFKK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the pyridine ring. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where the benzyloxy group can act as a protecting group or influence regioselectivity in further reactions .

Mechanism of Action

Biological Activity

5-(Benzyloxy)-2-fluoropyridine is a fluorinated pyridine derivative notable for its structural characteristics, which include a benzyloxy group at the fifth position and a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and synthesis.

  • Chemical Formula : C₁₂H₁₀FNO
  • Molecular Weight : 219.22 g/mol
  • Structure : The presence of the benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitutions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridine Derivative : Utilizing starting materials like 2-fluoropyridine.
  • Substitution Reactions : Employing nucleophilic substitution methods to introduce the benzyloxy group.
  • Purification : Commonly achieved through recrystallization or chromatography.

The biological activity of this compound has been primarily investigated through its derivatives, which exhibit various pharmacological properties. The compound's ability to undergo nucleophilic aromatic substitution enhances its interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Inhibition of Human Monoamine Oxidases (hMAOs) :
    • A study evaluated benzyloxy-substituted chalcones against hMAOs, revealing that compounds with similar structural features to this compound exhibited strong inhibitory actions against hMAO-B isoform, with IC50 values as low as 0.067 μM for some derivatives .
    • The binding energies for these interactions were significant, indicating potential therapeutic applications in neurodegenerative diseases like Parkinson's.
  • Nucleophilic Aromatic Substitution Studies :
    • Research has shown that this compound can participate in nucleophilic substitutions, which are crucial for synthesizing biologically active compounds .
    • The electron-withdrawing effect of the fluorine atom enhances the electrophilic nature of the aromatic ring, facilitating interactions with nucleophiles.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesUnique Aspects
This compoundBenzyloxy group, fluorinatedEnhanced nucleophilicity
2-FluoropyridineOnly fluorinatedMore reactive than non-fluorinated analogs
5-(Methoxy)-2-fluoropyridineMethoxy group instead of benzyloxyDifferent electronic properties
5-(Chloro)-2-fluoropyridineChlorinatedDifferent reactivity compared to fluoro

The unique combination of structural features in this compound allows it to exhibit distinct chemical behavior compared to similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Neuropharmacological Applications

5-(Benzyloxy)-2-fluoropyridine has been investigated for its role in treating neurodegenerative diseases, particularly Parkinson's disease (PD).

Case Study: MAO-B Inhibition

A study focused on the synthesis of benzothiazole derivatives incorporating the benzyloxy group demonstrated that these compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of PD. The representative compound from this series showed an IC50 value of 0.062 µM, indicating strong inhibitory activity . This suggests that derivatives of this compound could serve as lead compounds for developing multi-targeted agents against PD.

Table 1: MAO-B Inhibition Potency of Compounds

CompoundIC50 (µM)Inhibition TypeNeuroprotective Effect
3h0.062CompetitiveYes
B100.030ReversibleYes
B150.033ReversibleYes

Antimicrobial Research

The compound has also been explored for its antibacterial properties. A series of derivatives based on the benzyloxy structure have shown promising results against various gram-positive bacteria.

Case Study: Antibacterial Activity

Research involving novel oxazolidinone derivatives containing a pyridine moiety revealed significant antibacterial activity, with one derivative exhibiting an MIC value of 0.25 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like linezolid . This suggests that modifications to the benzyloxy-pyridine scaffold can lead to effective antibacterial agents.

Table 2: Antibacterial Activity of Derivatives

CompoundMIC (µg/mL)Target Bacteria
7j0.25Staphylococcus aureus
Other4-64Various gram-positive

Synthetic Methodologies

This compound serves as a versatile building block in synthetic chemistry, particularly for late-stage functionalization of complex molecules.

Case Study: Late-Stage Functionalization

A study demonstrated a tandem approach involving C–H fluorination and nucleophilic aromatic substitution to synthesize diverse pyridine derivatives . This methodology allows for the introduction of various functional groups at specific positions on the pyridine ring, enhancing the compound's utility in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Benzyloxy)-2-fluoropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution at the pyridine ring. For example, introducing the benzyloxy group via a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) using 5-bromo-2-fluoropyridine and benzyl alcohol derivatives. Optimize reaction temperature (80–120°C) and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance yield. Monitor purity via TLC (silica gel, hexane/EtOAC 7:3) and confirm intermediates using 1H^{1}\text{H} NMR (δ 8.3–8.5 ppm for pyridine protons) .

Q. How can spectroscopic techniques distinguish this compound from its positional isomers?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm fluorine substitution at the 2-position (single peak near δ -60 to -70 ppm). 1H^{1}\text{H} NMR can resolve benzyloxy protons (δ 5.1–5.3 ppm as a singlet) and pyridine ring protons (distinct coupling patterns for ortho/meta fluorine effects). FT-IR analysis of C-F stretching (~1230–1250 cm⁻¹) and aryl ether (C-O-C) bands (~1100–1200 cm⁻¹) further validates the structure .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX/ORTEP address them?

  • Methodological Answer : Disordered benzyloxy groups or fluorine atoms may complicate refinement. Use SHELXL for anisotropic displacement parameter refinement and apply restraints to disordered moieties. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty. Validate against high-resolution data (e.g., < 0.8 Å) to minimize R-factor discrepancies. Reference similar fluoropyridine structures (e.g., 5-(4-Chlorophenyl)-2-fluoropyridine, PDB ID: E68, o2043) for comparative bond-length analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Effects

Ether-Substituted Derivatives

  • The bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde provides a handle for nucleophilic additions. Compared to 5-(Benzyloxy)-2-fluoropyridine, this derivative is more versatile in multistep syntheses but less stable due to the aldehyde’s susceptibility to oxidation .
  • 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1, ): This compound combines a fluoropyridinyl moiety with a methoxybenzaldehyde group. The fluorine at the 2-position on the pyridine ring, as in the target compound, likely enhances metabolic stability in drug candidates .

Halogen-Substituted Derivatives

  • 5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5, ):
    The bromomethyl group (-CH₂Br) at the 5-position makes this compound highly reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the benzyloxy group in this compound is more stable but less reactive, favoring protective-group strategies in synthesis .

  • 2-Fluoro-5-iodopyridine ():
    Replacing benzyloxy with iodine introduces significant steric bulk and polarizability. The iodo group facilitates halogen-bonding interactions, useful in crystal engineering, but increases molecular weight (MW = 223.01 g/mol vs. ~217.22 g/mol for this compound). Iodine’s leaving-group ability also makes this compound prone to displacement reactions .

Hydroxy- and Methoxy-Substituted Analogues

  • 2-Fluoro-5-hydroxypyridine (): The hydroxyl (-OH) group increases acidity (pKa ~8–10) compared to benzyloxy’s non-acidic nature. This acidity enables deprotonation for metal-catalyzed couplings but requires protection in acidic or oxidizing conditions .
  • This could affect binding affinity in drug-receptor interactions compared to the electron-withdrawing benzyloxy group .

Key Data Table

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Evidence Source
This compound -F (2), -OCH₂C₆H₅ (5) C₁₂H₁₀FNO ~217.22 Intermediate, protective-group chemistry Inferred
5-(Bromomethyl)-2-fluoropyridine -F (2), -CH₂Br (5) C₆H₅BrFN 190.01 SN2 reactions, alkylating agent
2-Fluoro-5-iodopyridine -F (2), -I (5) C₅H₃FIN 223.01 Halogen bonding, cross-coupling
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde -F (2), -C₆H₃(OCH₃)CHO (5) C₁₃H₁₀FNO₂ 231.22 Drug intermediate, solubility enhancer

Properties

IUPAC Name

2-fluoro-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGMYDTEQUFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-hydroxypyridine (Combi-block) (1.00 g, 8.84 mmol) in DMF (12 mL) was treated with sodium hydride, 60% dispersion in mineral oil (Alfa-Aesar) (0.88 g, 22.1 mmol) at rt under N2. After stirring for 40 min, benzyl chloride (Aldrich) (3.05 mL, 26.5 mmol) and tetrabutylammonium iodide (Aldrich) (0.33 g, 0.88 mmol) were added, and the reaction mixture was stirred for a further 2 h. Water (2 mL) was added to quench the reaction, and the reaction mixture was partitioned between EtOAc and sat. NaHCO3. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic extracts were washed with sat. NaHCO3, brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (120 g, 10% to 20% actone in hexanes) to give the product as a colorless liquid (1.32 g). m/z (ESI, +ve ion) 204.0 (M+H)+. 1H NMR (300 MHz, CDCl3) δ 7.91 (br. s., 1H); 7.32-7.51 (m, 6H); 6.86 (dd, J=8.84, 3.29 Hz, 1H); 5.10 (s, 2H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Benzyloxy)-2-fluoropyridine
5-(Benzyloxy)-2-fluoropyridine
5-(Benzyloxy)-2-fluoropyridine
5-(Benzyloxy)-2-fluoropyridine
5-(Benzyloxy)-2-fluoropyridine
5-(Benzyloxy)-2-fluoropyridine

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